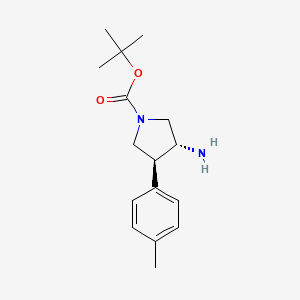
2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methylthio group, and a pyrrol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid . This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl]ethanone: Shares a similar benzoyl group but differs in the indole and benzimidazole moieties.
Methyl (4-chlorobenzoyl)acetate: Contains a chlorobenzoyl group but lacks the pyrrol ring and methylthio group.
Uniqueness
2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H14ClNO4S |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
2-[3-(2-chlorobenzoyl)-1-methyl-2-methylsulfanyl-5-oxo-2H-pyrrol-4-yl]acetic acid |
InChI |
InChI=1S/C15H14ClNO4S/c1-17-14(21)9(7-11(18)19)12(15(17)22-2)13(20)8-5-3-4-6-10(8)16/h3-6,15H,7H2,1-2H3,(H,18,19) |
Clave InChI |
CFFVPOBHADGGSB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(=C(C1=O)CC(=O)O)C(=O)C2=CC=CC=C2Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















